molecular formula C11H21LiSi2 B8506960 Lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide CAS No. 56742-80-4

Lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide

Cat. No. B8506960
CAS RN: 56742-80-4
M. Wt: 216.4 g/mol
InChI Key: SXWDPWLAZDXLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04772734

Procedure details

1,3-Bis(trimethylsilyl)cyclopentadiene (10.5 g, 0.05 mole) is reacted with 32 ml of a 1.6M solution of butyllithium (0.05 mole) in hexane to give 6.3 g of lithium 1,3-bis(trimethylsilyl)cyclopentadienide.
Name
1,3-Bis(trimethylsilyl)cyclopentadiene
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[CH2:7][CH:6]=[C:5]([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:4]=1.C([Li:18])CCC>CCCCCC>[CH3:9][Si:8]([CH3:11])([CH3:10])[C-:5]1[CH:6]=[CH:7][C:3]([Si:2]([CH3:13])([CH3:12])[CH3:1])=[CH:4]1.[Li+:18] |f:3.4|

Inputs

Step One
Name
1,3-Bis(trimethylsilyl)cyclopentadiene
Quantity
10.5 g
Type
reactant
Smiles
C[Si](C1=CC(=CC1)[Si](C)(C)C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si]([C-]1C=C(C=C1)[Si](C)(C)C)(C)C.[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.